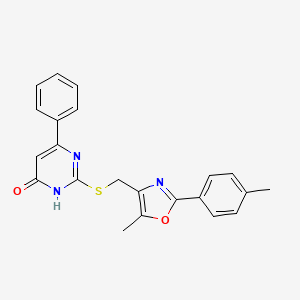
2-Oxo-6-phenyl-1-(2-propynyl)-1,2-dihydro-3-pyridinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-6-phenyl-1-(2-propynyl)-1,2-dihydro-3-pyridinecarbonitrile, also known as KPP or Kinetin phenylpropargyl ether, is a synthetic cytokinin that has been widely used in plant research. It was first synthesized in 1974 by Skoog and his colleagues as a derivative of the natural cytokinin, kinetin. Since then, KPP has been extensively studied for its various applications in plant biology.
Wissenschaftliche Forschungsanwendungen
Structural and Optical Properties
The study on pyrazolo pyridine derivatives, which are structurally similar to 2-Oxo-6-phenyl-1-(2-propynyl)-1,2-dihydro-3-pyridinecarbonitrile, reveals the compounds' monoclinic polycrystalline nature, optical properties, and potential as photosensors. These derivatives exhibit optical energy gaps indicative of their utility in electronic and optical devices. Such materials can be used in fabricating heterojunctions for electronic applications, including photosensors due to their specific optical band gaps and structural properties (Zedan, El ‐ Taweel, El ‐ Menyawy, 2020).
Synthesis of Pyridine and Fused Pyridine Derivatives
Research on the synthesis of pyridine derivatives from similar compounds has led to the development of new pyridine and fused pyridine derivatives, showcasing the diversity of chemical reactions and products that can be obtained. These reactions include transformations leading to isoquinoline derivatives, pyrido [2,3-d] pyrimidine derivatives, and various substituted pyridine carbonitriles. Such synthetic pathways expand the chemical toolkit available for creating compounds with potential applications in drug development, material science, and organic electronics (S. A. Al-Issa, 2012).
Antimicrobial and Anticancer Activities
Compounds synthesized from 2,3-Dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile, closely related to the chemical structure , have shown promising antibacterial and antitumor activities. This indicates the potential of such compounds in medical research, particularly in developing new treatments for infections and cancer. The synthesis of these compounds involves multi-step reactions, leading to various derivatives with significant biological activities (Safaa I Elewa et al., 2021).
Electronic and Photovoltaic Applications
The derivatives of pyrazolo pyridine, with optical and electronic properties similar to the compound of interest, have been utilized in electronic devices. These studies demonstrate the potential of such compounds in creating heterojunctions with specific diode characteristics and photovoltaic properties. The fabrication of devices based on these compounds shows promise for application in solar cells and other electronic devices requiring materials with specific electronic and optical characteristics (E. M. El-Menyawy, I. Zedan, H. Nawar, 2019).
Eigenschaften
IUPAC Name |
2-oxo-6-phenyl-1-prop-2-ynylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O/c1-2-10-17-14(12-6-4-3-5-7-12)9-8-13(11-16)15(17)18/h1,3-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHMVRMTTLILGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=CC=C(C1=O)C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 4-[(5-fluoropyrimidin-4-yl)oxymethyl]piperidine-1-carboxylate](/img/structure/B2768731.png)
![3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2768732.png)
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2768735.png)
![6~{h}-Benzo[c][1,2]benzothiazine 5,5-Dioxide](/img/structure/B2768736.png)


![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2,5-dimethylbenzoate](/img/structure/B2768741.png)
![8-(2,5-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2768742.png)
![1-Chloro-4-[(cyclopentylsulfanyl)methyl]benzene](/img/structure/B2768743.png)

![4-chloro-N-cyclohexyl-N,3-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2768747.png)
